2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide
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Overview
Description
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a propoxyphenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide may exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Quinoxaline derivatives have been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which forms the core structure.
2-Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline core.
2-(2-Propoxyphenyl)quinoxaline: A similar compound with a propoxyphenyl group attached to the quinoxaline core.
Uniqueness
The uniqueness of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-25-17-10-6-5-9-15(17)21-18(23)12-16-19(24)22-14-8-4-3-7-13(14)20-16/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSAPFRFYWZVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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